Cas no 1593874-04-4 (1-(chloromethyl)-N-methylcyclobutan-1-amine)

1-(chloromethyl)-N-methylcyclobutan-1-amine structure
1593874-04-4 structure
Product Name:1-(chloromethyl)-N-methylcyclobutan-1-amine
CAS No:1593874-04-4
MF:C6H12ClN
MW:133.619180679321
MDL:MFCD30333512
CID:5617580
PubChem ID:116365486
Update Time:2025-07-23

1-(chloromethyl)-N-methylcyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1593874-04-4
    • 1-(chloromethyl)-N-methylcyclobutan-1-amine
    • EN300-2975597
    • MDL: MFCD30333512
    • Inchi: 1S/C6H12ClN/c1-8-6(5-7)3-2-4-6/h8H,2-5H2,1H3
    • InChI Key: KSECVTXQOBRREG-UHFFFAOYSA-N
    • SMILES: ClCC1(CCC1)NC

Computed Properties

  • Exact Mass: 133.0658271g/mol
  • Monoisotopic Mass: 133.0658271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 78.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 12Ų

1-(chloromethyl)-N-methylcyclobutan-1-amine Pricemore >>

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Additional information on 1-(chloromethyl)-N-methylcyclobutan-1-amine

Professional Introduction to Compound with CAS No. 1593874-04-4 and Product Name: 1-(chloromethyl)-N-methylcyclobutan-1-amine

The compound identified by the CAS number 1593874-04-4 and the product name 1-(chloromethyl)-N-methylcyclobutan-1-amine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique cyclobutane core structure and functional groups, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of a chloromethyl group and a methyl-substituted amine moiety makes this molecule a versatile intermediate, offering opportunities for further functionalization and derivatization.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the quest for novel therapeutic agents. The cyclobutane ring, a four-membered saturated heterocycle, is known for its stability and rigidity, which can be advantageous in designing molecules with specific binding affinities and metabolic profiles. The 1-(chloromethyl)-N-methylcyclobutan-1-amine structure exemplifies this by combining the cyclobutane scaffold with reactive functional groups that facilitate further chemical transformations.

The chloromethyl group (–CH₂Cl) is particularly noteworthy as it serves as a nucleophilic substitution site, enabling the introduction of various substituents through reactions such as nucleophilic aromatic substitution or alkylation. This feature makes the compound a valuable building block in synthesizing more complex molecules. Additionally, the N-methylamino group (–NMe) contributes to the compound's basicity and can participate in hydrogen bonding interactions, which are crucial for molecular recognition processes in biological systems.

Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The cyclobutane ring in 1-(chloromethyl)-N-methylcyclobutan-1-amine provides a rigid framework that can mimic natural product scaffolds or bioactive motifs. This structural motif has been explored in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents. The ability to fine-tune the electronic and steric properties of the cyclobutane ring through functionalization strategies has opened new avenues for drug discovery.

One of the most compelling aspects of this compound is its potential as a precursor for biologically active molecules. For instance, derivatives of 1-(chloromethyl)-N-methylcyclobutan-1-amine have been investigated for their ability to interact with specific biological targets. The chloromethyl group can be readily converted into other functional groups such as carboxylic acids, alcohols, or thiols through standard organic transformations. This flexibility allows chemists to tailor the compound's properties to meet specific pharmacological requirements.

The N-methylamino group also offers opportunities for further modification. For example, it can be acylated to form amides or esters, which are common pharmacophores in many drugs. Additionally, the amine group can undergo condensation reactions to form Schiff bases or heterocyclic rings, expanding the compound's utility in synthetic applications. These modifications have been exploited in developing novel compounds with enhanced biological activity.

In the context of drug development, 1-(chloromethyl)-N-methylcyclobutan-1-amine has been studied as a potential scaffold for small molecule inhibitors or activators of enzyme targets. The cyclobutane ring's rigid conformation can help stabilize transition states or binding interactions, improving drug efficacy. Moreover, the presence of both electrophilic (chloromethyl) and nucleophilic (amine) centers allows for orthogonal functionalization strategies, enabling chemists to design molecules with multiple points of interaction.

Recent research has also explored the use of computational methods to predict the biological activity of compounds like 1-(chloromethyl)-N-methylcyclobutan-1-amine. Molecular modeling techniques have been employed to understand how structural features influence binding affinity and selectivity. These studies have provided insights into optimizing the compound's pharmacokinetic properties, such as solubility, permeability, and metabolic stability.

The synthesis of 1-(chloromethyl)-N-methylcyclobutan-1-amine itself represents an interesting challenge due to its strained cyclobutane core and reactive functional groups. Traditional synthetic routes involve multi-step processes that require careful control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making it feasible to explore derivatives on a larger scale.

In conclusion, 1-(chloromethyl)-N-methylcyclobutan-1-amine (CAS No. 1593874-04-4) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features make it a versatile intermediate for synthesizing biologically active molecules. By leveraging its reactive sites and exploring different functionalization strategies, 1-(chloromethyl)-N-methylcyclobutan-1-amine could contribute to the discovery of novel therapeutic agents targeting various diseases.

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